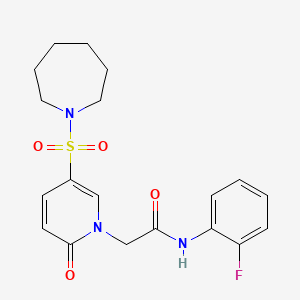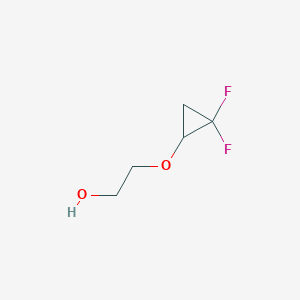
2-(2,2-Difluorocyclopropoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2-Difluorocyclopropoxy)ethan-1-ol” is a chemical compound with the CAS Number: 1955499-83-8 . It has a molecular weight of 138.11 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid . It should be stored at a temperature of 2-8°C . The boiling point of the compound is not specified in the search results .Applications De Recherche Scientifique
Nucleophilic Reactions and Product Synthesis
- Reactions with Hexafluoro-1,2-epoxypropane : Studies have explored reactions between hexafluoro-1,2-epoxypropane and bifunctional ethanes, leading to products like N- and O-pentafluoropropionylated derivatives. Such reactions highlight the potential of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol in synthesizing complex organic compounds (Kawa, Hamouda, & Ishikawa, 1980).
Enzymatic Oxidation Studies
- Particulate Methane Monooxygenase (pMMO) Study : Research involving pMMO from Methylococcus capsulatus (Bath) demonstrates the enzyme's ability to oxidize alkanes and alkenes, forming corresponding alcohols and epoxides. This provides insights into potential enzymatic applications of this compound in biocatalysis (Ng et al., 2008).
Deoxyfluorination Processes
- Use in Deoxyfluorination of Alcohols : 3,3-difluoro-1,2-diarylcyclopropenes have been used for deoxyfluorination of alcohols. This research points towards the utility of this compound in specific fluorination processes, especially in organic synthesis (Li, Ni, Wang, & Hu, 2016).
Benzylation of Alcohols
- Benzylation Using Pyridinium Salt : The use of 2-benzyloxy-1-methylpyridinium triflate for converting alcohols into benzyl ethers highlights a potential application area for this compound in organic synthesis and pharmaceutical research (Poon & Dudley, 2006).
Stereocontrolled Access to Epoxides
- Kinetic Resolution of Alcohols : Research on 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which involves lipase-mediated kinetic resolution, suggests potential applications of this compound in the creation of epoxides used in various chemical processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Metal-Free Cycloaddition Reactions
- Room Temperature Synthesis of Cyclobutenes : The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in metal-free direct cycloaddition reactions to produce substituted cyclobutenes reveals the potential of this compound in facilitating novel synthetic routes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Radical Probe Oxidation
- Cytochrome P450cam-catalyzed Oxidation : Studies involving the oxidation of sensitive radical probes by cytochrome P450cam provide insights into potential biochemical or pharmacological applications of this compound (Miller, Fruetel, & Ortiz de Montellano, 1992).
Solvent Applications for Radical Cations
- Use in EPR Spectroscopy : The unique solvent properties of hexafluoropropan-2-ol, which are relevant to this compound, enhance the study of radical cations and their applications in EPR spectroscopy and mechanistic studies (Eberson, Hartshorn, Persson, & Radner, 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICVYMOCZKQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

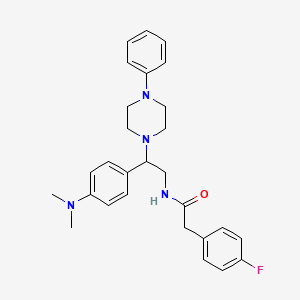
![(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2984074.png)
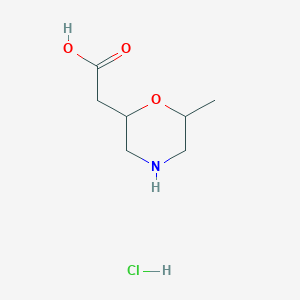

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)

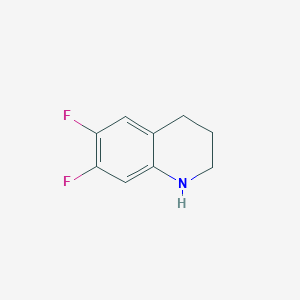
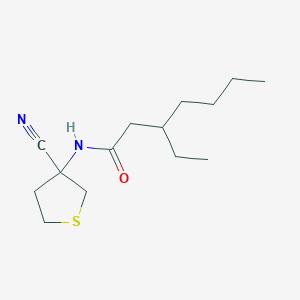



![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)
